molecular formula C10H10O5 B8545078 Methyl 5-acetyl-2,4-dihydroxybenzoate

Methyl 5-acetyl-2,4-dihydroxybenzoate

Cat. No. B8545078
M. Wt: 210.18 g/mol
InChI Key: ALPBVTMNNRPKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653084B2

Procedure details

The toluene solution from Step 1 was cooled in an ice bath under N2 and triflic acid (9.44 L) added slowly over 3 h. On stirring a fine white solid was formed which dissolved on warming to RT over 20 h and then stirring at RT for 37 h to give a yellow solution. To the solution was added acetyl chloride (726 mL) and the solution stirred at RT for a further 1 h. This solution was cannulated into a stirred cooled (0° C.) solution of EtOAc (217.8 L) and NaOAc.3H2O (14.52 Kg) dissolved in water (145 L). The organic phase was washed with saturated brine (twice, 72.6 L), and was evaporated to 5.5 Kg. Toluene:Isopropanol (2:3) was added and the crystalline solid removed by filtration and dried to give 12.6 Kg (61% over 2 steps), mp 124-126° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.44 L
Type
reactant
Reaction Step Two
Quantity
726 mL
Type
reactant
Reaction Step Three
Name
Quantity
217.8 L
Type
reactant
Reaction Step Four
[Compound]
Name
NaOAc.3H2O
Quantity
14.52 kg
Type
reactant
Reaction Step Four
Name
Quantity
145 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10]C(=O)C)=[CH:6][C:5]=1[OH:14].OS(C(F)(F)F)(=O)=O.[C:24](Cl)(=[O:26])[CH3:25].CCOC(C)=O>O>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([C:24](=[O:26])[CH3:25])[C:7]([OH:10])=[CH:6][C:5]=1[OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OC(C)=O)O)=O
Step Two
Name
Quantity
9.44 L
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
726 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
217.8 L
Type
reactant
Smiles
CCOC(=O)C
Name
NaOAc.3H2O
Quantity
14.52 kg
Type
reactant
Smiles
Step Five
Name
Quantity
145 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
On stirring a fine white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed which
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
stirring at RT for 37 h
Duration
37 h
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
STIRRING
Type
STIRRING
Details
the solution stirred at RT for a further 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic phase was washed with saturated brine (twice, 72.6 L), and
CUSTOM
Type
CUSTOM
Details
was evaporated to 5.5 Kg
ADDITION
Type
ADDITION
Details
Toluene:Isopropanol (2:3) was added
CUSTOM
Type
CUSTOM
Details
the crystalline solid removed by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 12.6 Kg (61% over 2 steps), mp 124-126° C.

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=C(C(=C1)C(C)=O)O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.